molecular formula C8H15NO3S B132363 N-(2-Mercapto-1-oxopropyl)-L-valine CAS No. 1313496-16-0

N-(2-Mercapto-1-oxopropyl)-L-valine

Cat. No. B132363
M. Wt: 205.28 g/mol
InChI Key: LPQVCURJKWLHLV-GDVGLLTNSA-N
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Description

“N-(2-Mercapto-1-oxopropyl)-L-alanine” is an analog of Tiopronin . It is used as an antidote against heavy metal poisoning .


Molecular Structure Analysis

The molecular formula of “N-(2-Mercapto-1-oxopropyl)-L-alanine” is C6H11NO3S . The InChI Key is OLUPPFVCOICYML-WUCPZUCCSA-N .


Physical And Chemical Properties Analysis

The boiling point of “N-(2-Mercapto-1-oxopropyl)-L-alanine” is predicted to be 406.3±30.0 °C . The predicted density is 1.239±0.06 g/cm3 .

properties

IUPAC Name

(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVCURJKWLHLV-GDVGLLTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Mercapto-1-oxopropyl)-L-valine

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